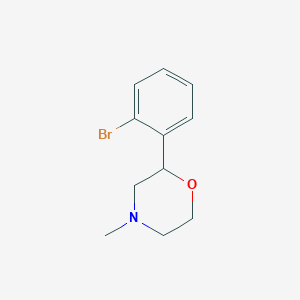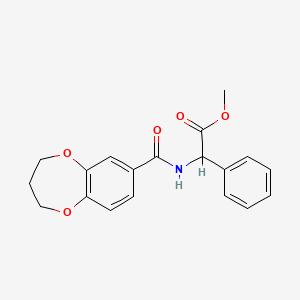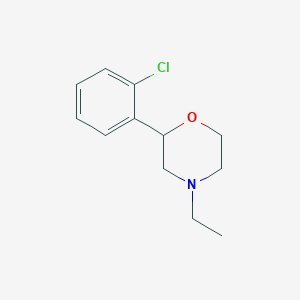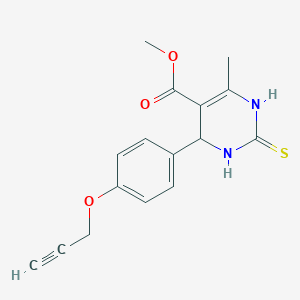
2-(2-Bromophenyl)-4-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as BPh-MM or 2-Bromo-4-methylmorpholine. This compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-4-methylmorpholine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammation process. BPh-MM has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromophenyl)-4-methylmorpholine have been extensively studied. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. BPh-MM has also been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-Bromophenyl)-4-methylmorpholine in lab experiments is its unique chemical properties, which make it an ideal candidate for various applications. It is also readily available and can be synthesized in high yield and purity. However, one of the limitations of using BPh-MM is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the research and development of 2-(2-Bromophenyl)-4-methylmorpholine. One of the potential applications of BPh-MM is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It can also be used as a building block in the synthesis of new bioactive compounds. Further studies are needed to fully understand the mechanism of action of BPh-MM and its potential applications in various fields.
Conclusion
In conclusion, 2-(2-Bromophenyl)-4-methylmorpholine is a chemical compound that has been extensively used in scientific research due to its unique chemical properties and potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. BPh-MM has also been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. Further studies are needed to fully understand the mechanism of action of BPh-MM and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(2-Bromophenyl)-4-methylmorpholine can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromophenylamine with 4-methylmorpholine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-4-methylmorpholine has been extensively used in scientific research due to its unique chemical properties. It has been found to have potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BPh-MM has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a building block in the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-4-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKTJHIQGLLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4-methylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)



![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)